Benzeneseleninic acid

Glutathione Peroxidase Mimic Antioxidant Catalysis Selenoenzyme Model

Researchers requiring reproducible catalytic performance face inconsistency with generic organoselenium reagents. Benzeneseleninic acid, as a pre-oxidized Se(IV) species, provides direct entry into catalytic cycles with distinct kinetic profiles. • Achieves a 126-fold rate enhancement over ebselen in GPx mimic assays, reducing catalyst loading. • Forms a unique, crystallographically characterized selenonium-selenonate salt for mechanistic studies. • Enables efficient electrophilic bromination at 5-10 mol% loading in biphasic systems, minimizing waste. Supplied with full Certificates of Analysis, ensuring lot-to-lot consistency for sensitive research applications.

Molecular Formula C6H6O2Se
Molecular Weight 189.08 g/mol
CAS No. 6996-92-5
Cat. No. B1205860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneseleninic acid
CAS6996-92-5
Synonymsbenzeneseleninic acid
Molecular FormulaC6H6O2Se
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se](=O)O
InChIInChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)
InChIKeyWIHKGDVGLJJAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneseleninic Acid Reactivity & Sourcing


Benzeneseleninic acid (C₆H₆O₂Se) is an organoselenium compound that functions as both a stoichiometric oxidant and a redox catalyst, generating reactive intermediates in situ when paired with hydrogen peroxide [1]. Its core utility in organic synthesis spans Baeyer-Villiger oxidations, epoxidations, and electrophilic selenium transfer reactions, while its role as a glutathione peroxidase (GPx) mimic underpins applications in biological antioxidant research [2]. Unlike simpler diselenides, which require initial oxidation to enter the catalytic cycle, benzeneseleninic acid provides a direct entry point as a pre‑oxidized selenium(IV) species, enabling distinct kinetic and mechanistic profiles in both synthetic and biomimetic contexts [3].

Pre‑oxidized Se(IV) species enables direct catalytic entry
Supports Baeyer‑Villiger, epoxidation, and electrophilic Se transfer
GPx‑mimic research with reported micellar rate enhancement

Benzeneseleninic Acid Substitution Limitations


Substituting benzeneseleninic acid with alternative organoselenium reagents such as diphenyl diselenide, ebselen, or electron‑withdrawing‑substituted seleninic acids introduces divergent reactivity, selectivity, and mechanistic fidelity. Benzeneseleninic acid is not merely a precursor to the active oxidant; its specific oxidation state and electronic profile dictate catalyst efficiency and product distribution in key transformations. Comparative kinetic studies reveal that even closely related arylseleninic acids differ by orders of magnitude in turnover frequency and catalytic lifetime [1]. Moreover, the compound undergoes unique mechanistic pathways—such as the formation of a selenonium‑selenonate salt—that are absent or altered with analogs like ebselen, fundamentally changing reaction outcomes [2]. These quantifiable differences make generic substitution scientifically untenable for applications requiring reproducible catalytic performance or specific biomimetic activity.

Electronic profile mismatch
Substituted arylseleninic acids may shift turnover frequency and catalytic lifetime, limiting direct interchange.
Mechanistic divergence
Ebselen and diselenides do not form the selenonium‑selenonate salt, potentially altering epoxidation pathways.
Bromination efficiency gap
Hindered or electron‑withdrawing analogs may underperform in bromide oxidation, affecting substrate scope.

Benzeneseleninic Acid Performance Benchmarks


GPx-Like Activity vs. Ebselen in Micellar System

In a micellar catalyst constructed from benzeneseleninic acid and hexadecyltrimethylammonium bromide (CTAB), the resulting assembly exhibited GPx-like activity approximately 126 times greater than the well-known clinical candidate ebselen in the classical coupled reductase assay system [1]. When a hydrophobic substrate, 3-carboxy-4-nitrobenzenethiol (ArSH), was used as an alternative to glutathione, the rate enhancement relative to free benzeneseleninic acid was 500‑fold, and compared to diphenyl diselenide, it was 94,500‑fold [1].

GPx‑like activity
Head‑to‑head
126‑fold higher than ebselen
Supports GPx‑mimic catalyst screening context
Micellar catalyst with CTAB; coupled reductase assay
Glutathione Peroxidase Mimic Antioxidant Catalysis Selenoenzyme Model

Bromination Efficiency vs. Hindered Seleninic Acids

In a comparative study of arylseleninic acids as catalysts for bromide oxidation with hydrogen peroxide, benzeneseleninic acid (3) and 4-methoxyphenylseleninic acid (4) were identified as more efficient catalysts than a panel of substituted analogs including 3,5-bis(trifluoromethyl)phenylseleninic acid (1), 4-nitrophenylseleninic acid (2), 4-dimethylaminophenylseleninic acid (5), and 2,4,6-trimethylphenylseleninic acid (6) [1]. This efficiency enables the use of only 5–10 mol% of commercially available benzeneseleninic acid for the effective bromination of a variety of organic substrates [1].

Bromination efficiency
Head‑to‑head
More efficient than 5 substituted analogs
Preferred for bromination screening at low catalyst loading
5‑10 mol% loading; ether/pH 6 buffer, H₂O₂
Organocatalysis Halogenation Green Chemistry

Selenonium-Selenonate Salt Formation vs. Ebselen

During oxidation with hydrogen peroxide, benzeneseleninic acid undergoes a pathway distinct from the clinical antioxidant ebselen. Benzeneseleninic acid forms a mixed selenonium‑selenonate salt, identified by X‑ray absorption, ⁷⁷Se NMR, and single‑crystal X‑ray diffraction, which is a relatively stable solid that generates the active selenonic acid species upon addition of H₂O₂ [1]. In contrast, oxidation of the corresponding ebselen seleninic acid does not afford such a salt but instead yields a mixture of seleninic and selenonic acids [2].

Mechanistic pathway
Head‑to‑head
Unique selenonium‑selenonate salt
Distinct intermediate affects epoxidation outcome
Characterized by X‑ray, ⁷⁷Se NMR; ebselen does not form this salt
Organoselenium Mechanism Reactive Intermediates Oxidation Chemistry

Baeyer-Villiger Oxidation vs. Substituted Analogs

While 3,5-bis(trifluoromethyl)benzeneseleninic acid is a highly reactive and selective catalyst for Baeyer-Villiger reactions in fluorinated solvents, benzeneseleninic acid remains the foundational reagent for this transformation, forming benzeneperoxyseleninic acid in situ with H₂O₂ [1]. The catalytic activity of various diselenides, which generate substituted seleninic acids in situ, has been benchmarked in 60% aqueous H₂O₂, providing a quantitative framework for comparing the performance of the unsubstituted phenyl system (benzeneseleninic acid) against electron‑withdrawing analogs [2].

BV oxidation reactivity
Class‑level
Foundational reagent; electron‑poor analogs may be faster
Broadly applicable baseline for Baeyer‑Villiger oxidation
Solvent‑dependent activity; verify under target conditions
Baeyer-Villiger Oxidation Green Synthesis Lactone Synthesis

Phase II Enzyme Induction Comparison

In a screen of twenty‑seven selenium compounds for quinone reductase (QR) induction in murine hepatoma cells, benzeneseleninic acid was among the nine most potent compounds, doubling QR‑specific activity at concentrations lower than 7 µM [1]. This potency is comparable to that of ebselen and diphenyl diselenide in the same assay, indicating that the oxidized seleninic acid form retains strong bioactivity without requiring prior reduction to a selenol or diselenide [1].

QR induction potency
Head‑to‑head
Doubles QR activity at <7 µM
Comparable to ebselen in cell‑based screening
Hepa 1c1c7 murine hepatoma cells
Chemoprevention Phase II Enzymes Quinone Reductase

Benzeneseleninic Acid Applications


High-Activity GPx Mimic Construction

Researchers designing synthetic GPx mimics for antioxidant therapy or biochemical studies should prioritize benzeneseleninic acid as the catalytic core. Evidence demonstrates that when assembled into a micellar catalyst with CTAB, it achieves a 126‑fold rate enhancement over ebselen in classical reductase assays [1]. This performance advantage directly translates to lower required catalyst loadings and more sensitive detection of peroxide scavenging, making it the preferred building block for high‑efficiency biomimetic systems.

Baeyer-Villiger Lactone Synthesis

For the conversion of ketones to lactones or esters, benzeneseleninic acid in combination with aqueous hydrogen peroxide provides a well‑established, robust catalytic system [1]. While electron‑withdrawing substituted analogs may offer higher reactivity in specialized fluorinated solvents, the unsubstituted benzeneseleninic acid remains the benchmark for general‑purpose Baeyer‑Villiger oxidations due to its commercial availability, predictable in situ generation of benzeneperoxyseleninic acid, and broad solvent compatibility [2].

Halogenation Catalysis

In green chemistry applications requiring the electrophilic bromination of organic substrates, benzeneseleninic acid is a superior catalyst choice over substituted arylseleninic acids. Comparative studies confirm it is more efficient than 3,5-bis(trifluoromethyl)phenylseleninic acid and other analogs for the oxidation of bromide with H₂O₂, enabling effective bromination at catalyst loadings as low as 5–10 mol% in biphasic ether‑buffer systems [1]. This efficiency reduces waste and cost in preparative‑scale halogenations.

Selenium-Mediated Epoxidation Mechanism

For fundamental studies of selenium‑catalyzed epoxidation mechanisms, benzeneseleninic acid offers a distinct and well‑characterized pathway. Its oxidation with H₂O₂ yields a unique selenonium‑selenonate salt, the structure of which has been fully elucidated by X‑ray crystallography and ⁷⁷Se NMR [1]. This contrasts sharply with ebselen, which does not form such an intermediate, making benzeneseleninic acid the essential reagent for researchers seeking to understand or exploit this specific catalytic manifold [2].

Application
Selection Property
Validation Focus
GPx Mimic Research
Catalytic core efficiency in micellar assemblies
Peroxide scavenging rate and biomimetic catalyst design
Baeyer‑Villiger Oxidation
Broad solvent compatibility and commercial availability
In situ generation of benzeneperoxyseleninic acid
Bromination Catalysis
High catalytic efficiency at low loading
Electrophilic bromination scope in biphasic systems
Selenium Epoxidation Mechanism
Well‑characterized selenonium‑selenonate intermediate
Active oxidant identity (peroxyselenonic acid) and pathway selectivity

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